

Assessing Tumor Regression: A Comparative Guide to IPN60090 Dihydrochloride Treatment

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Compound of Interest

Compound Name: IPN60090 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **IPN60090 dihydrochloride**, a clinical-stage selective glutaminase-1 (GLS1) inhibitor, with alternative therapeutic strategies. The information is intended to support researchers and drug development professionals in evaluating the potential of IPN60090 for tumor regression. Experimental data from preclinical and clinical studies are presented to offer an objective assessment of its performance.

Introduction to IPN60090 Dihydrochloride

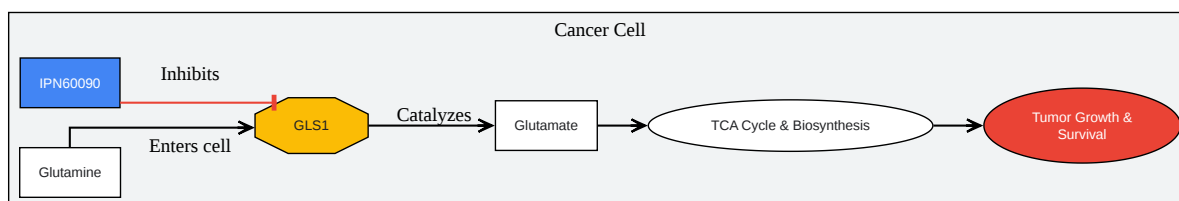
IPN60090 dihydrochloride (also known as IACS-6274) is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS1), an enzyme crucial for the metabolism of glutamine. [1][2] Many tumors exhibit a heightened dependence on glutamine for their proliferation and survival, making GLS1 an attractive target for cancer therapy.[1] By blocking the conversion of glutamine to glutamate, IPN60090 aims to disrupt the metabolic processes that fuel cancer cell growth, leading to tumor regression.[1] Currently, IPN60090 is under investigation in Phase I clinical trials for patients with advanced solid tumors.[3][4][5]

Mechanism of Action: The Glutaminase Inhibition Pathway

Glutaminase-1 is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA)

cycle, providing cancer cells with essential intermediates for energy production, biosynthesis of macromolecules, and maintenance of redox balance through glutathione production.

IPN60090's inhibition of GLS1 disrupts these vital cellular processes.



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Caption: Mechanism of action of IPN60090 in inhibiting tumor growth.

Preclinical Efficacy of IPN60090

Preclinical studies using xenograft models have demonstrated the anti-tumor activity of IPN60090, both as a monotherapy and in combination with other agents.

Monotherapy Studies

Model	Treatment	Outcome	Reference
KEAP1-mutant NSCLC Xenograft	IPN60090	Significant tumor growth inhibition	[6]
ASNS-low Ovarian Cancer Xenograft	IPN60090	Demonstrated anti-tumor activity	[6]

Combination Therapy Studies

Preclinical evidence suggests that IPN60090 can enhance the efficacy of other anti-cancer therapies.

Model	Combination Treatment	Outcome	Reference
KEAP1-mutant NSCLC Xenograft	IPN60090 + Checkpoint Inhibitors	Regressions and durable responses	[5]

Clinical Evaluation of IPN60090

IPN60090 is currently being evaluated in a Phase I clinical trial (NCT03894540) in patients with advanced solid tumors harboring specific molecular alterations.[3][4][5]

Phase I Trial (NCT03894540) Preliminary Results

Parameter	Finding	Reference
Safety and Tolerability	Well-tolerated at biologically active doses	[3][7]
Pharmacokinetics (PK)	Good human PK profile	[3][7]
Pharmacodynamics (PD)	Significant target modulation observed	[3][7]
Preliminary Antitumor Activity	Stable disease (SD) observed in 17 of 20 evaluable patients. Durable SD (≥ 6 months) with some tumor regression in patients with ASNS-loss ovarian cancer, PD-1/L1-exposed melanoma, and NF1 mutant leiomyosarcoma.	[3][7]
Recommended Phase 2 Dose	180mg BID	[7]

Comparison with Alternative Glutaminase Inhibitor: CB-839 (Telaglenastat)

CB-839 (Telaglenastat) is another potent, selective, and orally bioavailable inhibitor of GLS1 that has been more extensively studied in clinical trials.

Preclinical and Clinical Data for CB-839

Study Type	Model/Indication	Treatment	Key Findings	Reference
Preclinical	Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts	CB-839 + Ionizing Radiation	Enhanced anti-tumor response compared to monotherapy	[8] [9]
Preclinical	ER+ Breast Cancer & Colorectal Carcinoma Xenografts	CB-839 + Palbociclib (CDK4/6 inhibitor)	Enhanced anti-tumor activity	[10]
Preclinical	Various cancer cell lines	CB-839 + PARP inhibitors	Synergistic anti-proliferative activity	[10]
Phase I/II	Relapsed/Refractory Renal Cell Carcinoma (RCC)	CB-839 monotherapy	One partial response and 52% stable disease rate	[11]
Phase I/II	RCC	CB-839 + Everolimus	8.5 months Progression-Free Survival (PFS)	[11]
Phase I/II	Triple-Negative Breast Cancer (TNBC)	CB-839 + Paclitaxel	50% Objective Response Rate (ORR) in African American patients	[11]

Comparison with Other Therapeutic Strategies

The therapeutic landscape for cancers potentially sensitive to GLS1 inhibition is diverse and depends on the specific tumor type and its molecular characteristics.

Standard of Care for Tumors with Predictive Biomarkers

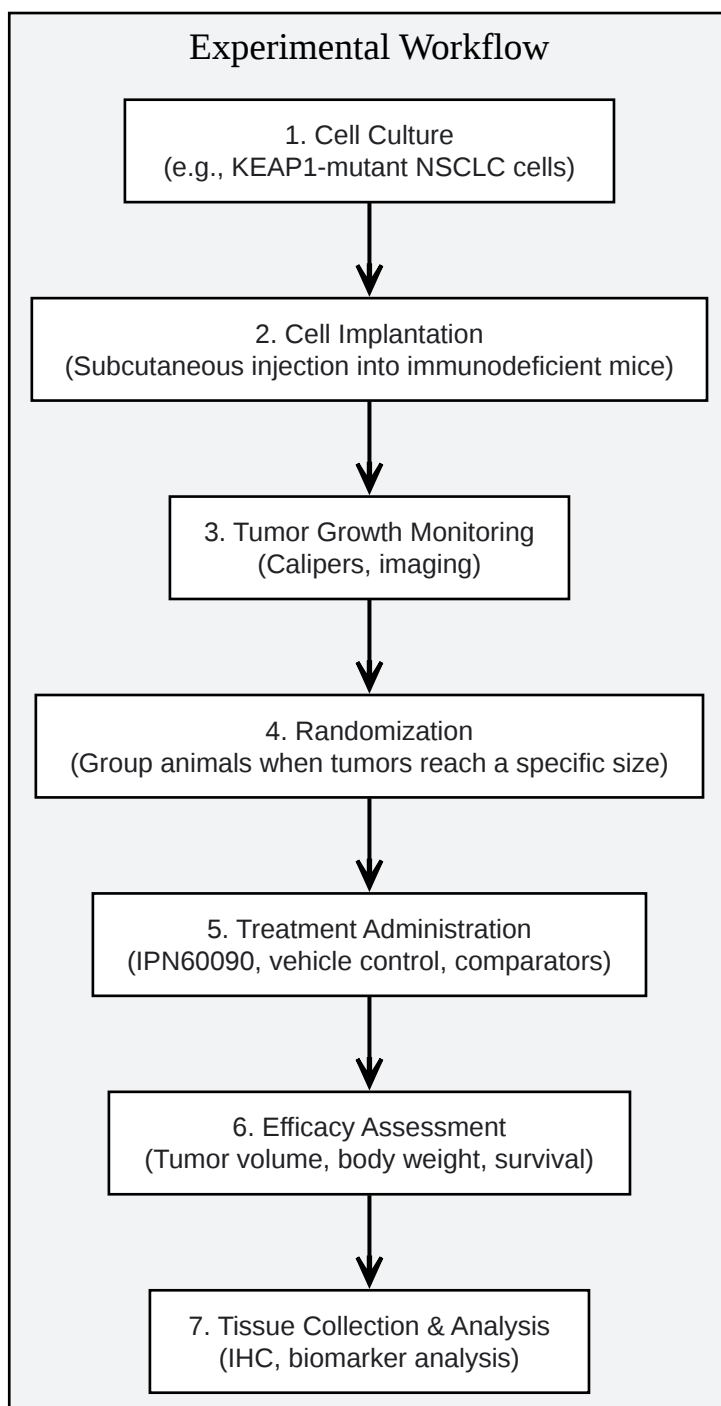
Tumor Type and Biomarker	Standard of Care	Limitations and Unmet Needs	Reference
KEAP1/NFE2L2-mutant Non-Small Cell Lung Cancer (NSCLC)	Platinum-based chemotherapy is a standard first-line treatment. Chemoimmunotherapy combinations are also used.	Patients with these mutations often have a poor prognosis and may exhibit resistance to chemotherapy and immunotherapy.	[12] [13] [14] [15] [16]
Low Asparagine Synthetase (ASNS) Ovarian Cancer	Standard first-line therapy is typically carboplatin and paclitaxel. Other options include PARP inhibitors for BRCA-mutated tumors and anti-angiogenic agents.	Drug resistance is a major challenge in ovarian cancer. There is a need for therapies that can overcome resistance mechanisms. L-asparaginase has shown preclinical activity in low-ASNS ovarian cancer.	[17] [18] [19] [20] [21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the evaluation of IPN60090.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for assessing the in vivo efficacy of an anti-cancer agent using a xenograft model.



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Caption: A typical workflow for an in vivo tumor xenograft study.

Protocol Details:

- **Cell Line Selection and Culture:** Select a relevant human cancer cell line (e.g., A549 with KEAP1 mutation). Culture cells in appropriate media and conditions to ensure viability and logarithmic growth.
- **Animal Model:** Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
- **Tumor Implantation:** Inject a specific number of cancer cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
- **Randomization and Treatment:** Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer **IPN60090 dihydrochloride** (and any comparators) at the specified dose and schedule via the appropriate route (e.g., oral gavage).
- **Efficacy Endpoints:** Monitor tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival.
- **Terminal Procedures:** At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, biomarker analysis).

Immunohistochemistry (IHC) for ASNS in Ovarian Cancer

This protocol describes the general steps for detecting the expression of Asparagine Synthetase (ASNS) in ovarian cancer tissue samples.

Protocol Details:

- **Tissue Preparation:** Obtain formalin-fixed, paraffin-embedded (FFPE) ovarian cancer tissue sections.
- **Deparaffinization and Rehydration:** Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol.

- **Antigen Retrieval:** Perform heat-induced epitope retrieval to unmask the antigenic sites. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) depends on the primary antibody.
- **Blocking:** Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate the slides with a primary antibody specific for ASNS at an optimized dilution and incubation time.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- **Counterstaining, Dehydration, and Mounting:** Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides through graded ethanol and xylene, and coverslip with a mounting medium.
- **Analysis:** Evaluate the staining intensity and percentage of positive cells to determine the ASNS expression level (e.g., low or high).

KEAP1/NFE2L2 Mutation Analysis in NSCLC

This protocol outlines the general workflow for identifying mutations in the KEAP1 and NFE2L2 genes in non-small cell lung cancer (NSCLC) tumor samples.

Protocol Details:

- **Sample Collection and DNA Extraction:** Obtain tumor tissue (FFPE or fresh frozen) from NSCLC patients. Extract genomic DNA using a commercially available kit.
- **DNA Quantification and Quality Control:** Measure the concentration and purity of the extracted DNA using spectrophotometry or fluorometry.
- **Library Preparation for Next-Generation Sequencing (NGS):**
 - Fragment the genomic DNA to a suitable size.

- Ligate sequencing adapters to the DNA fragments.
- Use targeted capture probes to enrich for the coding regions of the KEAP1 and NFE2L2 genes.
- Amplify the captured DNA library via PCR.
- Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
- Bioinformatic Analysis:
 - Align the sequencing reads to the human reference genome.
 - Call genetic variants (single nucleotide variants and small insertions/deletions) in the KEAP1 and NFE2L2 genes.
 - Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).
- Variant Confirmation (Optional): Confirm pathogenic or likely pathogenic variants using an orthogonal method such as Sanger sequencing.

Conclusion

IPN60090 dihydrochloride represents a promising therapeutic agent for tumors dependent on glutamine metabolism. Its selective inhibition of GLS1 has demonstrated anti-tumor activity in preclinical models and early clinical trials, particularly in patient populations with specific biomarkers such as KEAP1/NFE2L2 mutations in NSCLC and low ASNS expression in ovarian cancer.

A direct comparison with the more clinically advanced GLS1 inhibitor, CB-839, suggests that both compounds have potential in similar therapeutic settings, often in combination with other anti-cancer agents. The ongoing clinical development of IPN60090 will be crucial in defining its precise role in the oncology treatment landscape. Further research is warranted to optimize combination strategies and refine patient selection based on predictive biomarkers to maximize the therapeutic benefit of this novel metabolic inhibitor.

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